1-Bromo-3-iodo-5-isopropylbenzene
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Overview
Description
1-Bromo-3-iodo-5-isopropylbenzene is an organic compound with the molecular formula C9H10BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropyl groups at the 1, 3, and 5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-iodo-5-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iodo-5-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions can convert it back to alkanes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.
Oxidation: Formation of alcohols or ketones from the isopropyl group.
Reduction: Formation of alkanes from the isopropyl group.
Coupling: Formation of biaryl compounds with extended aromatic systems
Scientific Research Applications
1-Bromo-3-iodo-5-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-5-isopropylbenzene in chemical reactions involves electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-isopropylbenzene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
1-Iodo-3-isopropylbenzene: Lacks the bromine substituent, affecting its reactivity and selectivity in substitution reactions.
1-Bromo-3-iodobenzene: Lacks the isopropyl group, altering its steric and electronic properties
Uniqueness
1-Bromo-3-iodo-5-isopropylbenzene is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns and selectivity in various chemical reactions. The isopropyl group also adds steric hindrance, influencing the compound’s behavior in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-bromo-3-iodo-5-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOGRXKRUFGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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